Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: This can be done via a nucleophilic substitution reaction using a fluorophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The fluorophenyl group and sulfamoyl moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-{[(4-BROMOPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in METHYL 3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.
Properties
Molecular Formula |
C17H14FNO4S2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14FNO4S2/c1-23-17(20)15-16(13-4-2-3-5-14(13)24-15)25(21,22)19-10-11-6-8-12(18)9-7-11/h2-9,19H,10H2,1H3 |
InChI Key |
MJHUYDAUZIQZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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